4-Chloro-2-(4-chlorobenzoyl)benzoic acid
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Overview
Description
4-Chloro-2-(4-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a benzoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chlorobenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 2-chlorobenzoic acid as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-chlorobenzoyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex structures, often using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols and carboxylic acids, respectively .
Scientific Research Applications
4-Chloro-2-(4-chlorobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chlorobenzoyl)benzoic acid involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can exhibit photoluminescence properties. Additionally, its structural features allow it to participate in various biochemical pathways, although detailed mechanisms are still being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: A simpler structure with only one chlorine atom and no benzoyl group.
2-(4-Chlorobenzoyl)benzoic acid: Similar structure but with different positioning of the chlorine atoms.
4-Chlorobenzoyl chloride: A precursor used in the synthesis of 4-Chloro-2-(4-chlorobenzoyl)benzoic acid.
Properties
CAS No. |
53103-13-2 |
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Molecular Formula |
C14H8Cl2O3 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
4-chloro-2-(4-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H8Cl2O3/c15-9-3-1-8(2-4-9)13(17)12-7-10(16)5-6-11(12)14(18)19/h1-7H,(H,18,19) |
InChI Key |
DPNVYJIIQODUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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